molecular formula C12H18BrNO3 B14387783 1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid CAS No. 88476-26-0

1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid

Cat. No.: B14387783
CAS No.: 88476-26-0
M. Wt: 304.18 g/mol
InChI Key: PTIDALDMCHAJMQ-UHFFFAOYSA-N
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Description

1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid is an organic compound with the molecular formula C12H18BrNO3. It is a derivative of butanol and phenylcarbamic acid, characterized by the presence of a bromine atom and a phenylcarbamate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid can be synthesized through a multi-step processThe bromination is typically carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize yield and purity. The phenylcarbamate group can be introduced using phenyl isocyanate or similar reagents under conditions that favor carbamate formation .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of 2-methylbutan-2-ol or its derivatives.

    Oxidation: Formation of 2-methylbutan-2-one or 2-methylbutanoic acid.

    Reduction: Formation of 2-methylbutan-2-amine or dehalogenated products.

Mechanism of Action

The mechanism of action of 1-bromo-2-methylbutan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets. The bromine atom and the phenylcarbamate group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds . Additionally, the phenylcarbamate group can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylbutane: Similar in structure but lacks the phenylcarbamate group.

    2-Methylbutan-2-ol: Similar alcohol structure but without the bromine atom and phenylcarbamate group.

    Phenylcarbamic acid: Contains the phenylcarbamate group but lacks the butanol moiety.

Uniqueness

1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid is unique due to the presence of both the bromine atom and the phenylcarbamate group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88476-26-0

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

IUPAC Name

1-bromo-2-methylbutan-2-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C5H11BrO/c9-7(10)8-6-4-2-1-3-5-6;1-3-5(2,7)4-6/h1-5,8H,(H,9,10);7H,3-4H2,1-2H3

InChI Key

PTIDALDMCHAJMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CBr)O.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

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